

Ciprofibrate D6: A Technical Guide to Safety, Handling, and Experimental Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ciprofibrate D6

Cat. No.: B3415454

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for **Ciprofibrate D6**. **Ciprofibrate D6** is the deuterated form of ciprofibrate, a fibric acid derivative used in research to study lipid metabolism and as an internal standard for the quantification of ciprofibrate.^{[1][2][3]} This document outlines its core properties, safety protocols, and its role in experimental research, particularly in the context of its primary mechanism of action through Peroxisome Proliferator-Activated Receptor alpha (PPAR α).

Core Concepts and Properties

Ciprofibrate is a potent agonist of PPAR α , a nuclear receptor that plays a critical role in the regulation of genes involved in lipid and glucose metabolism.^{[4][5]} Activation of PPAR α by ciprofibrate leads to a cascade of events that ultimately results in reduced plasma triglycerides and cholesterol levels. **Ciprofibrate D6**, being a deuterated analog, is chemically and biologically similar to ciprofibrate but can be distinguished by its mass in mass spectrometry-based assays, making it an ideal internal standard.

Chemical and Physical Properties

Property	Value
Chemical Name	2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid
Synonyms	(±)-Ciprofibrate-d6, WIN 35,833-d6
Molecular Formula	C ₁₃ H ₈ D ₆ Cl ₂ O ₃
Molecular Weight	295.19 g/mol
CAS Number	2070015-05-1
Purity	≥99% deuterated forms (d ₁ -d ₆)
Solubility	Soluble in Acetonitrile, DMSO, and Methanol

Safety Data Sheet Summary

While **Ciprofibrate D6** itself is not classified as a hazardous substance or mixture, standard laboratory precautions should always be observed. The safety information for the parent compound, ciprofibrate, indicates a potential for carcinogenicity, and thus it should be handled with care.

Hazard Identification and Precautionary Statements

Hazard Class	GHS Classification	Precautionary Statements
Ciprofibrate D6	Not a hazardous substance or mixture	P280: Wear protective gloves/protective clothing/eye protection/face protection.
Ciprofibrate	Carcinogenicity, Category 1B	P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage Precautions

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Engineering Controls

Control Measure	Specification
Ventilation	Use in a well-ventilated area or in a chemical fume hood.
Eye Protection	Wear tightly fitting safety goggles with side-shields.
Hand Protection	Handle with appropriate chemical-resistant gloves. Gloves must be inspected prior to use.
Skin and Body Protection	Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection	Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

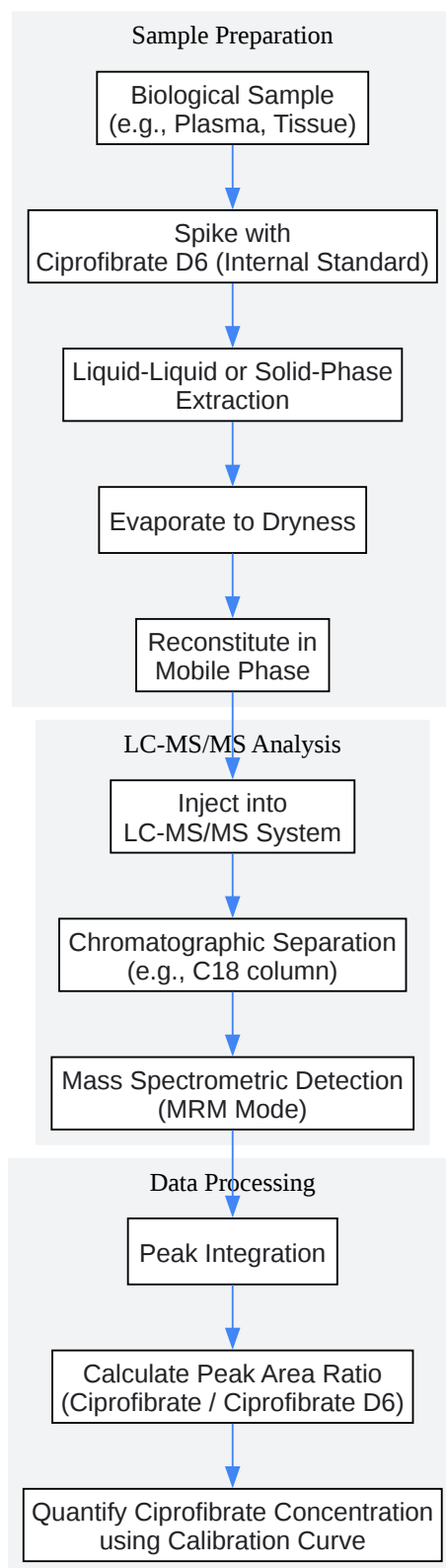
Storage and Disposal

Aspect	Recommendation
Storage Conditions	Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C.
Incompatible Materials	Strong oxidizing agents.
Disposal	Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

Experimental Protocols and Applications

Ciprofibrate D6 is primarily used as an internal standard in quantitative analyses of ciprofibrate in biological matrices. The following outlines a general workflow for such an application.

Workflow for Quantitative Analysis of Ciprofibrate using Ciprofibrate D6



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Caption: Workflow for the quantification of ciprofibrate using **Ciprofibrate D6** as an internal standard.

Detailed Methodologies

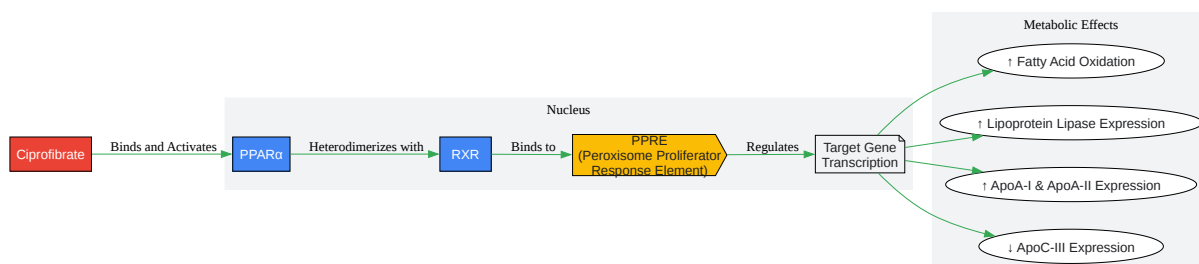
High-Performance Liquid Chromatography (HPLC) for Ciprofibrate Quantification

A common method for the quantitative determination of ciprofibrate involves reversed-phase HPLC.

- Column: Reversed-phase C8 or C18 column.
- Mobile Phase: A mixture of methanol and water (e.g., 90:10, v/v) with pH adjustment (e.g., pH 3.7) is often used.
- Detection: UV detection at a wavelength of 232 nm.
- Flow Rate: Typically around 1.0 ml/min.
- Quantification: A calibration curve is generated by plotting the peak area versus the concentration of standard solutions. The amount of ciprofibrate in the sample is then calculated from this curve.

Signaling Pathway of Ciprofibrate

Ciprofibrate exerts its effects primarily through the activation of the PPAR α signaling pathway.



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Caption: Ciprofibrate activates PPAR α , leading to changes in gene expression and subsequent metabolic effects.

Quantitative Data Summary

The following tables summarize the effects of ciprofibrate on lipid parameters from clinical studies. While these studies used the non-deuterated form, the biological effects are expected to be identical.

Table 1: Effect of Ciprofibrate on Lipid Profile in Patients with Type II Hypercholesterolemia

Parameter	50 mg/day Ciprofibrate (% change)	100 mg/day Ciprofibrate (% change)
Total Cholesterol	↓ 11%	↓ 20%
LDL Cholesterol	↓ 13%	↓ 24%
HDL Cholesterol	↑ 8%	↑ 9.8%
Plasma Triglyceride	↓ 22%	↓ 30%

Table 2: Comparative Efficacy of Ciprofibrate and Gemfibrozil in Mixed Hyperlipidemia

Parameter	Ciprofibrate (100 mg/day) (% change)	Gemfibrozil (1200 mg/day) (% change)
Plasma Triglycerides	↓ 43.5%	↓ 54%
HDL-Cholesterol	↑ 20.8%	↑ 19.3%
Apolipoprotein B	↓ 18.6%	↓ 44%
Total Cholesterol	↓ 13.2%	↓ 13.8%
VLDL-Cholesterol	↓ 30.9%	↓ 14.4%
Fibrinogen	↓ 18.8%	Slight Increase

This guide provides essential information for the safe and effective use of **Ciprofibrate D6** in a research setting. Adherence to these safety precautions and experimental guidelines is paramount for ensuring accurate results and a safe laboratory environment.

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